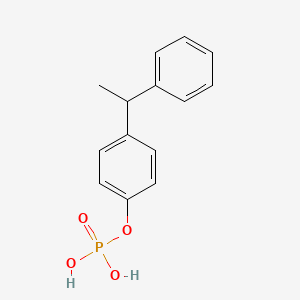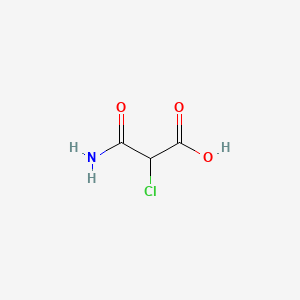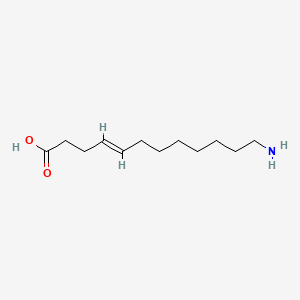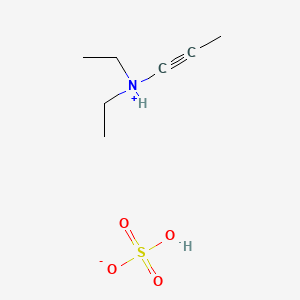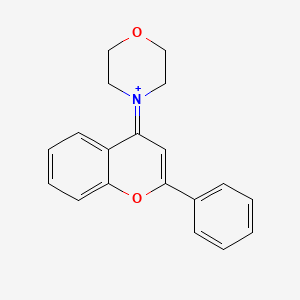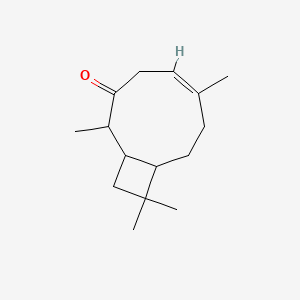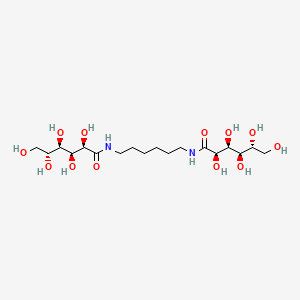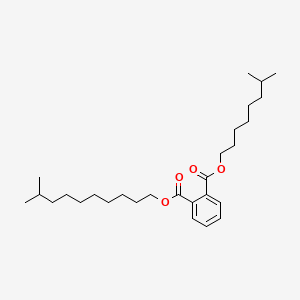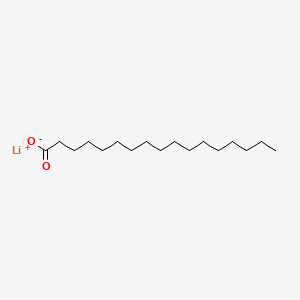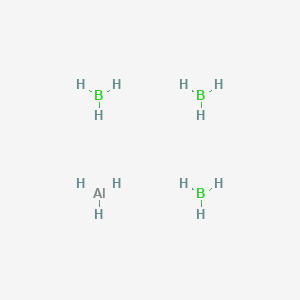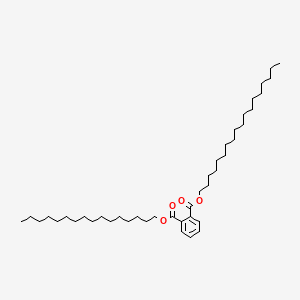
Hexadecyl octadecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl octadecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by its long alkyl chains, specifically hexadecyl (C16) and octadecyl (C18) groups, attached to the phthalate core. Phthalates are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecyl octadecyl phthalate can be synthesized through esterification reactions involving phthalic anhydride and the corresponding alcohols, hexadecanol and octadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Hexadecanol+Octadecanol→Hexadecyl Octadecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Hexadecyl octadecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of the alkyl groups with other alcohols under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Phthalic acid, hexadecanol, octadecanol.
Transesterification: New esters with different alkyl groups.
Aplicaciones Científicas De Investigación
Hexadecyl octadecyl phthalate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Materials Science: Utilized in the fabrication of Langmuir-Blodgett films, which are thin films with applications in sensors, electronics, and optics.
Mecanismo De Acción
The mechanism of action of hexadecyl octadecyl phthalate involves its interaction with cellular membranes and proteins. As a phthalate, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. This disruption occurs through binding to nuclear receptors, such as the estrogen receptor, and altering gene expression. Additionally, this compound can affect membrane fluidity and permeability, impacting cellular signaling pathways .
Comparación Con Compuestos Similares
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisooctyl phthalate (DIOP)
Uniqueness: Hexadecyl octadecyl phthalate’s long alkyl chains confer unique properties, such as higher hydrophobicity and increased molecular weight, which can affect its behavior in biological systems and its applications in materials science .
Propiedades
Número CAS |
64084-40-8 |
|---|---|
Fórmula molecular |
C42H74O4 |
Peso molecular |
643.0 g/mol |
Nombre IUPAC |
1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |
Clave InChI |
BGJQSDSYIDKLTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

